molecular formula C23H15BrClNO4 B2698476 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide CAS No. 929390-87-4

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

Cat. No.: B2698476
CAS No.: 929390-87-4
M. Wt: 484.73
InChI Key: TUCLWBKAFMSACP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with bromine and chlorine atoms, as well as a methoxybenzofuran moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit inflammatory markers and protect cells from oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its methoxybenzofuran moiety, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-18-4-2-3-17-19(26-23(28)14-5-9-15(24)10-6-14)22(30-21(17)18)20(27)13-7-11-16(25)12-8-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCLWBKAFMSACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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